

# AT-121: A Bifunctional Agonist for Pain Relief Without Addiction Potential

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

**AT-121** is a novel investigational analgesic compound that holds promise for the management of moderate to severe pain without the significant side effects associated with traditional opioid medications, such as addiction, respiratory depression, and tolerance.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and key experimental findings related to **AT-121**.

## **Chemical Structure and Properties**

**AT-121**, with the formal IUPAC name N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide, is a complex small molecule designed to interact with specific receptors in the central nervous system.[3]

Table 1: Chemical and Physical Properties of AT-121



| Property          | Value                                                                                                                                                                       | Reference(s) |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| IUPAC Name        | N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide                                                    | [3]          |
| Molecular Formula | C24H38N4O3S                                                                                                                                                                 | [3]          |
| Molecular Weight  | 462.7 g/mol                                                                                                                                                                 | [3]          |
| CAS Number        | 2099681-31-7 (free base)                                                                                                                                                    | [3]          |
| SMILES            | CC(C)C1CCC(CC1)N2CCC3(<br>CC2)C4=CC=CC=C4CN(C3=<br>O)CCNS(=O)(=O)N                                                                                                          | [3]          |
| InChI             | InChI=1S/C24H38N4O3S/c1- 18(2)19-7-9-21(10-8-19)27-14- 11-24(12-15-27)22-6-4-3-5- 20(22)17-28(23(24)29)16-13- 26-32(25,30)31/h3-6,18- 19,21,26H,7-17H2,1-2H3, (H2,25,30,31) | [3]          |
| Solubility        | DMSO: 55 mg/mL (118.88 mM), Chloroform: 9 mg/mL (19.45 mM), DMF: Miscible, Ethanol:PBS (pH 7.2) (1:20): 50 µg/mL                                                            | [4]          |

Note: Specific melting and boiling points for **AT-121** are not readily available in the reviewed literature.

## **Pharmacological Profile**

**AT-121** is a bifunctional agonist, exhibiting partial agonism at both the mu-opioid receptor (MOP) and the nociceptin/orphanin FQ (NOP) receptor.[4][5] This dual mechanism of action is believed to be the key to its unique pharmacological profile, providing potent analgesia while mitigating the undesirable side effects of conventional opioids.[1]



Table 2: In Vitro Pharmacological Data for AT-121

| Parameter                   | Receptor                         | Value   | Reference(s) |
|-----------------------------|----------------------------------|---------|--------------|
| Binding Affinity (Ki)       | Nociception/Orphanin<br>FQ (NOP) | 3.67 nM | [4]          |
| Mu-Opioid (MOP)             | 16.49 nM                         | [4]     |              |
| Functional Activity (EC50)  | [35S]GTPyS Binding<br>(NOP)      | 34.7 nM | [4]          |
| [35S]GTPyS Binding<br>(MOP) | 19.6 nM                          | [4]     |              |

The activation of MOP receptors is the primary mechanism for the analgesic effects of traditional opioids. However, it is also responsible for their addictive properties and life-threatening side effects like respiratory depression.[1] The concurrent activation of NOP receptors by **AT-121** appears to counteract these adverse effects.[1]

## **Signaling Pathways**

**AT-121**, as a G protein-coupled receptor (GPCR) agonist, initiates intracellular signaling cascades upon binding to MOP and NOP receptors. The general mechanism involves the activation of inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity.





Click to download full resolution via product page

Caption: AT-121 dual agonism at MOP and NOP receptors.

## In Vivo Efficacy and Safety

Preclinical studies in non-human primates (rhesus monkeys) have demonstrated the significant potential of **AT-121** as a potent analgesic with a superior safety profile compared to morphine.

Table 3: In Vivo Pharmacological Effects of AT-121 in Rhesus Monkeys



| Effect                                 | AT-121                                            | Morphine            | Reference(s) |
|----------------------------------------|---------------------------------------------------|---------------------|--------------|
| Analgesic Potency                      | ~100-fold more potent                             | -                   | [5]          |
| Respiratory<br>Depression              | Not observed at analgesic doses                   | Observed            | [5]          |
| Abuse Potential (Self-administration)  | Lacked reinforcing effects                        | Reinforcing effects | [5]          |
| Opioid-induced<br>Hyperalgesia         | Did not induce                                    | Induced             | [5]          |
| Physical Dependence                    | Did not produce                                   | Produced            | [5]          |
| Capsaicin-induced<br>Thermal Allodynia | Dose-dependent<br>reduction (0.003-0.03<br>mg/kg) | -                   | [4][5]       |

These findings highlight the potential of **AT-121** to provide effective pain relief without the hallmark drawbacks of conventional opioids.[5]

# Key Experimental Protocols [35S]GTPyS Binding Assay

This assay is a functional measure of G protein-coupled receptor activation. It quantifies the binding of the non-hydrolyzable GTP analog, [ $^{35}$ S]GTPyS, to G $\alpha$  subunits following agonist stimulation.

#### Methodology:

- Membrane Preparation:
  - Homogenize tissue (e.g., rodent brain regions expressing MOP and NOP receptors) in icecold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  - Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.



- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- Wash the membrane pellet with fresh buffer and resuspend. Determine the protein concentration using a standard method (e.g., Bradford assay).

### Assay Procedure:

- In a 96-well plate, combine the prepared cell membranes, various concentrations of AT 121 (or a standard agonist like DAMGO for MOP), and GDP.
- Initiate the binding reaction by adding [35S]GTPyS.
- Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.
- Wash the filters with ice-cold buffer.
- Quantify the amount of bound [35S]GTPyS using liquid scintillation counting.

### • Data Analysis:

- Determine non-specific binding in the presence of a high concentration of unlabeled GTPyS.
- Subtract non-specific binding from total binding to obtain specific binding.
- Plot specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[6][7]





Click to download full resolution via product page

Caption: Experimental workflow for the [35S]GTPyS binding assay.



## Capsaicin-Induced Thermal Allodynia in Rhesus Monkeys

This in vivo model is used to assess the analgesic efficacy of compounds in a state of heightened pain sensitivity.

#### Methodology:

- Animal Acclimation and Baseline Measurement:
  - Acclimate adult rhesus monkeys to the experimental setup, which typically involves tailwithdrawal from a warm water bath.
  - Determine the baseline tail-withdrawal latency in response to a non-noxious warm water stimulus (e.g., 46°C).
- Induction of Allodynia:
  - Topically apply a solution of capsaicin to a defined area of the monkey's tail to induce localized thermal allodynia.[8][9]
- · Drug Administration and Testing:
  - Administer AT-121 (or a control substance) via a specified route (e.g., subcutaneous injection).
  - At various time points after drug administration, measure the tail-withdrawal latency in response to the warm water stimulus.
- Data Analysis:
  - An increase in tail-withdrawal latency following drug administration indicates an antiallodynic effect.
  - Compare the effects of different doses of AT-121 to construct a dose-response curve and determine its potency and efficacy.[8][9]





Click to download full resolution via product page

Caption: Workflow for the capsaicin-induced thermal allodynia model.

## Conclusion

**AT-121** represents a significant advancement in the quest for safer and more effective analysesics. Its unique bifunctional mechanism of action, targeting both MOP and NOP receptors, offers the potential for potent pain relief without the severe liabilities of traditional



opioids. The robust preclinical data in non-human primates strongly supports its further development for clinical use in humans. Continued research into the intricate signaling pathways and long-term effects of **AT-121** will be crucial in fully elucidating its therapeutic potential.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. AT-121: An Opioid That Doesn't Cause Addiction? | myMatrixx [mymatrixx.com]
- 2. sciencealert.com [sciencealert.com]
- 3. N-[2-[1,2-dihydro-1'-[cis-4-(1-methylethyl)cyclohexyl]-3-oxospiro[isoquinoline-4(3H),4'-piperidin]-2-yl]ethyl]-sulfamide | C24H38N4O3S | CID 129188444 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AT-121 | Opioid Receptor | TargetMol [targetmol.com]
- 5. A bifunctional nociceptin and mu opioid receptor agonist is analgesic without opioid side effects in nonhuman primates PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GTPyS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topical capsaicin-induced allodynia in unanesthetized primates: pharmacological modulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Peripheral Mu Opioid Receptors in the Modulation of Capsaicin-Induced Thermal Nociception in Rhesus Monkeys PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT-121: A Bifunctional Agonist for Pain Relief Without Addiction Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026133#at-121-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com